molecular formula C9H6Cl2F2O3 B1413251 2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid CAS No. 1803818-85-0

2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid

Cat. No.: B1413251
CAS No.: 1803818-85-0
M. Wt: 271.04 g/mol
InChI Key: XBCILVZSYYLGSS-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a phenylacetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of phenylacetic acid derivatives using difluorocarbene reagents . This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .

Industrial Production Methods

Industrial production of 2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid is valuable in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

2-[2,6-dichloro-3-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-5-1-2-6(16-9(12)13)8(11)4(5)3-7(14)15/h1-2,9H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCILVZSYYLGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid
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Reactant of Route 5
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Reactant of Route 6
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